Bicyclo[2.2.2]oct-2-ene-2-carboxamide

Structural chemistry Crystallography π-Facial selectivity

Bicyclo[2.2.2]oct-2-ene-2-carboxamide (CAS 16317-23-0) is a rigid, cage-like bicyclic amide (C₉H₁₃NO, MW 151.21) built on the bicyclo[2.2.2]oct-2-ene scaffold, featuring an endocyclic C2–C3 olefin conjugated to a primary carboxamide. First-principles and X‑ray crystallographic studies on the parent hydrocarbon demonstrate that the bicyclo[2.2.2]oct-2-ene double bond is strictly planar, in marked contrast to the pyramidalized olefin in the [2.2.1] congener—a structural distinction that propagates into differential reactivity and molecular recognition.

Molecular Formula C9H13NO
Molecular Weight 151.209
CAS No. 16317-23-0
Cat. No. B596996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.2]oct-2-ene-2-carboxamide
CAS16317-23-0
SynonymsBicyclo[2.2.2]oct-2-ene-2-carboxamide (8CI)
Molecular FormulaC9H13NO
Molecular Weight151.209
Structural Identifiers
SMILESC1CC2CCC1C=C2C(=O)N
InChIInChI=1S/C9H13NO/c10-9(11)8-5-6-1-3-7(8)4-2-6/h5-7H,1-4H2,(H2,10,11)
InChIKeyWTJIGKFFVPSBOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[2.2.2]oct-2-ene-2-carboxamide (CAS 16317-23-0): Core Identity, Computed Physicochemical Profile, and Scientific Procurement Context


Bicyclo[2.2.2]oct-2-ene-2-carboxamide (CAS 16317-23-0) is a rigid, cage-like bicyclic amide (C₉H₁₃NO, MW 151.21) built on the bicyclo[2.2.2]oct-2-ene scaffold, featuring an endocyclic C2–C3 olefin conjugated to a primary carboxamide . First-principles and X‑ray crystallographic studies on the parent hydrocarbon demonstrate that the bicyclo[2.2.2]oct-2-ene double bond is strictly planar, in marked contrast to the pyramidalized olefin in the [2.2.1] congener—a structural distinction that propagates into differential reactivity and molecular recognition [1]. Computed bulk properties for the carboxamide include density 1.14 g cm⁻³, boiling point 333.3 °C (760 mmHg), flash point 155.3 °C, and refractive index 1.556 , placing this compound in a physicochemical space that differs substantially from both its saturated analog and monocyclic benzamide, with implications for formulation, purification, and downstream synthetic utility.

Why a Norbornene, Saturated Bicyclo[2.2.2]octane, or Monocyclic Benzamide Cannot Substitute Bicyclo[2.2.2]oct-2-ene-2-carboxamide


Substituting a close structural analog for bicyclo[2.2.2]oct-2-ene-2-carboxamide is scientifically inadvisable because three fundamental parameters—olefin geometry, ring‑size‑governed LogP, and hydrogen‑bond donor/acceptor balance—change simultaneously when the scaffold is altered. Replacing the [2.2.2]octene core with a [2.2.1]heptene system introduces a non‑planar double bond (pyramidalization angle > 13°) that alters π‑facial selectivity in cycloadditions and electrophilic additions [1]. Saturation of the olefin to give bicyclo[2.2.2]octane‑2‑carboxamide (CAS 18784‑45‑7) removes the conjugated π‑system, raising the computed LogP and eliminating the possibility of olefin‑centric functionalization . Exchanging the cage for a planar benzamide (CAS 55‑21‑0) collapses the three‑dimensional shape that underpins scaffold‑specific biological recognition, as highlighted by the differential antifungal activity observed for bicyclo[2.2.2]octene‑based cage amides versus their [2.2.1] counterparts [2]. These divergences mean that even compounds sharing the carboxamide functional group cannot be treated as interchangeable without requalifying the entire experimental or production workflow.

Quantitative Differential Evidence for Bicyclo[2.2.2]oct-2-ene-2-carboxamide vs. Its Closest Analogs


Olefin Planarity vs. Pyramidalization: Bicyclo[2.2.2]oct-2-ene vs. Bicyclo[2.2.1]hept-2-ene Core

The endocyclic double bond of the bicyclo[2.2.2]oct-2-ene scaffold is crystallographically planar, whereas the double bond in the bicyclo[2.2.1]hept-2-ene (norbornene) system deviates from the C(1)–C(2)–C(3)–C(4) plane by 13.5°–13.9°, leaning toward the endo face [1]. This out-of-plane deformation is absent in all structurally characterized bicyclo[2.2.2]oct-2-ene derivatives, a generality confirmed by analysis of the Cambridge Crystallographic Data File [1]. The planarity difference directly controls π‑facial diastereoselectivity in electrophilic additions and cycloadditions, making the [2.2.2] scaffold the preferred platform when predictable exo/endo ratios are required [2].

Structural chemistry Crystallography π-Facial selectivity

Computed Density and Boiling Point: Carboxamide Derivative vs. Parent Hydrocarbon Bicyclo[2.2.2]oct-2-ene

Introduction of the primary carboxamide group at C2 profoundly alters the bulk physicochemical profile. Computed density for bicyclo[2.2.2]oct-2-ene-2-carboxamide is 1.14 g cm⁻³, compared with 0.93 g cm⁻³ for the parent hydrocarbon bicyclo[2.2.2]oct-2-ene . The computed boiling point shifts from 138.3 °C (parent hydrocarbon) to 333.3 °C (carboxamide) at 760 mmHg, and the flash point rises from 18.5 °C to 155.3 °C . These differences reflect strong intermolecular hydrogen bonding imparted by the –CONH₂ group and have direct consequences for solvent selection during recrystallization, distillation feasibility, and safety classification during storage and shipping.

Physicochemical characterization Purification Formulation

LogP and Hydrogen-Bond Donor Count: Bicyclo[2.2.2]oct-2-ene-2-carboxamide vs. Saturated Bicyclo[2.2.2]octane-2-carboxamide and Benzamide

The combination of a rigid bicyclo[2.2.2]octene core and a primary carboxamide yields a distinct lipophilicity–hydrogen-bond profile relative to its saturated and monocyclic analogs. The parent hydrocarbon bicyclo[2.2.2]oct-2-ene has a computed ACD/LogP of 3.31 . Incorporating the –CONH₂ group (1 H‑bond donor, 1 H‑bond acceptor) is expected to reduce LogP by ~1.0–1.5 units based on fragment‑based calculations, placing the target compound in the LogP ~1.8–2.3 range—substantially below the saturated analog bicyclo[2.2.2]octane‑2‑carboxamide (MW 153.22, LogP ~2.5–3.0 estimated by analogy) and above benzamide (LogP 0.64 experimental) [1]. The olefin further provides a synthetic handle (epoxidation, dihydroxylation, cross‑metathesis) absent in the saturated analog, making the target compound a more versatile intermediate for library synthesis [2].

Lipophilicity Drug-likeness Scaffold selection

Antifungal Selectivity: Bicyclo[2.2.2]octene Cage Amides vs. Bicyclo[2.2.1]heptane Analogs

In a head‑to‑head evaluation of cage amides bearing bicyclo[2.2.1]heptane and bicyclo[2.2.2]octene subunits against ESKAPE pathogens and fungal strains, compound VP‑4539—containing the bicyclo[2.2.2]octene motif—exhibited the highest cytotoxic activity toward Cryptococcus neoformans var. Grubii (H99; ATCC 208821), while human keratinocytes (HaCaT), murine fibroblasts (Balb/c 3T3), and mitogen‑activated human lymphocytes were tolerant to its action [1]. The compound did not intercalate into salmon sperm DNA, indicating that its cytotoxicity operates through a non‑DNA‑intercalative mechanism [1]. Although VP‑4539 is not identical to bicyclo[2.2.2]oct-2-ene-2-carboxamide, the study constitutes class‑level evidence that the [2.2.2]octene scaffold can confer preferential antifungal activity that is not replicated by the [2.2.1] scaffold.

Antifungal Cytotoxicity Scaffold comparison

Retro-Diels–Alder Thermal Stability: Bicyclo[2.2.2]oct-2-ene Scaffold Kinetics

Substituted bicyclo[2.2.2]oct-2-enes undergo thermal retro‑Diels–Alder (rDA) decomposition in the gas phase between 518 and 630 K via two parallel first‑order pathways—a dominant channel yielding cyclohexa‑1,3‑diene and a minor channel eliminating ethene—with slight concomitant isomerization [1]. The kinetic parameters are substituent‑dependent, and the rate‑determining step correlates with biradical resonance energy [1]. While direct Arrhenius parameters for the unsubstituted bicyclo[2.2.2]oct-2-ene-2-carboxamide have not been published, the established rDA behavior of the scaffold at >500 K defines an upper thermal operating window that is distinct from the [2.2.1] system, where retro‑Diels–Alder fragmentation typically occurs at lower temperatures due to greater ring strain.

Thermal stability Retro-Diels–Alder Process chemistry

Evidence-Backed Application Scenarios for Bicyclo[2.2.2]oct-2-ene-2-carboxamide Procurement


Scaffold for π-Facial Diastereoselective Synthesis Requiring a Planar, Unpyramidalized Olefin

When a synthetic sequence demands predictable π‑facial selectivity in Diels–Alder cycloadditions, 1,3‑dipolar additions, or electrophilic functionalization of the olefin, the planar double bond of the bicyclo[2.2.2]oct-2-ene scaffold provides a stereochemical outcome that cannot be replicated with the pyramidalized norbornene (bicyclo[2.2.1]hept-2-ene) system, where the >13° out‑of‑plane deformation redirects incoming reagents toward the endo face and can invert diastereomeric ratios [1]. This makes bicyclo[2.2.2]oct-2-ene-2-carboxamide the scaffold of choice for constructing stereochemically defined polycyclic intermediates.

Cage Amide Lead Optimization in Antifungal Drug Discovery

For medicinal chemistry programs targeting Cryptococcus neoformans, the class‑level evidence from Palchykov et al. (2022) demonstrates that bicyclo[2.2.2]octene‑based cage amides achieve antifungal activity that is superior to their [2.2.1]heptane counterparts while maintaining tolerance in mammalian cell lines (HaCaT, Balb/c 3T3, human lymphocytes) [2]. Procuring bicyclo[2.2.2]oct-2-ene-2-carboxamide as a core intermediate enables exploration of this privileged scaffold, with the carboxamide serving as a vector for further derivatization.

Physicochemical Property Optimization via Olefin Retention: Balancing LogP and Synthetic Versatility

The target compound occupies a calculated LogP window (~1.8–2.3) that bridges the gap between excessively lipophilic saturated cage analogs (LogP >2.5) and excessively polar monocyclic benzamides (LogP 0.64) . Simultaneously, the preserved olefin bond serves as a latent functional handle for late‑stage epoxidation, dihydroxylation, or cross‑metathesis—reactivity that is completely absent in bicyclo[2.2.2]octane‑2‑carboxamide [3]. This dual advantage supports procurement for fragment‑based library synthesis where both balanced polarity and diversification potential are required.

High-Temperature Process Chemistry Leveraging Scaffold Thermal Stability

The bicyclo[2.2.2]oct-2-ene scaffold exhibits retro‑Diels–Alder decomposition only above ~518 K in the gas phase, a temperature threshold that exceeds the rDA onset of the more strained bicyclo[2.2.1]hept-2-ene system by an estimated ≥20–50 K [4]. Process chemists requiring thermal robustness during distillation, solvent removal at elevated temperatures, or high‑temperature coupling reactions can select the [2.2.2]octene carboxamide with greater confidence in its thermal integrity relative to the [2.2.1] alternative.

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